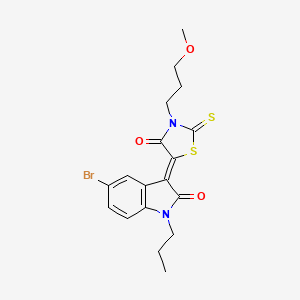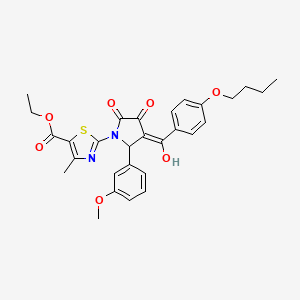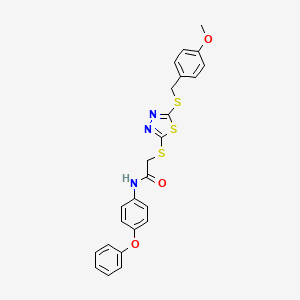
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one typically involves multi-step organic reactions. The starting materials may include indole derivatives, brominating agents, and thiazolidinone precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its biological activity may be explored in cell-based assays and animal models.
Medicine
The compound’s potential medicinal applications may include its use as a lead compound for drug development. Its biological activity may be investigated for therapeutic effects against various diseases, such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, the compound may be utilized in the development of new materials, such as polymers and coatings. Its unique chemical properties may contribute to the performance and functionality of these materials.
Mécanisme D'action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one may involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate the precise mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with similar thiazolidinone structures.
Indole Derivatives: Compounds containing indole moieties.
Brominated Compounds: Compounds with bromine substituents.
Uniqueness
The uniqueness of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and structural features. This combination may confer distinct biological activities and chemical reactivity, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
617697-16-2 |
|---|---|
Formule moléculaire |
C18H19BrN2O3S2 |
Poids moléculaire |
455.4 g/mol |
Nom IUPAC |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H19BrN2O3S2/c1-3-7-20-13-6-5-11(19)10-12(13)14(16(20)22)15-17(23)21(18(25)26-15)8-4-9-24-2/h5-6,10H,3-4,7-9H2,1-2H3/b15-14- |
Clé InChI |
RGEUYIDDMXQIEI-PFONDFGASA-N |
SMILES isomérique |
CCCN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N(C(=S)S3)CCCOC)/C1=O |
SMILES canonique |
CCCN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N(C(=S)S3)CCCOC)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-bromo-2-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate](/img/structure/B12029559.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029562.png)


![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12029570.png)
![1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029571.png)
![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029587.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12029594.png)

![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12029622.png)
![N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029628.png)
![N-(3,4-dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12029639.png)
